molecular formula C21H20N4O3 B2803023 N-(3-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide CAS No. 2034350-51-9

N-(3-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2803023
CAS No.: 2034350-51-9
M. Wt: 376.416
InChI Key: CJXQVCSFWQXTFT-UHFFFAOYSA-N
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Description

N-(3-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-oxadiazole derivatives

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate nitrile oxides with hydrazides under acidic or basic conditions.

    Formation of pyrrolidine ring: The pyrrolidine ring can be synthesized through a [3+2] cycloaddition reaction between an azomethine ylide and an alkene.

    Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole and pyrrolidine intermediates with a phenyl acetamide moiety using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Potential use as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the 1,2,4-oxadiazole core structure and exhibit similar biological activities.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring that show diverse biological activities.

Uniqueness

N-(3-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide is unique due to its specific combination of 1,2,4-oxadiazole and pyrrolidine moieties, which confer distinct biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[3-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-14(26)23-17-9-5-8-16(10-17)21(27)25-11-18(15-6-3-2-4-7-15)19(12-25)20-22-13-28-24-20/h2-10,13,18-19H,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXQVCSFWQXTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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